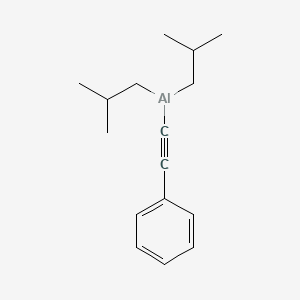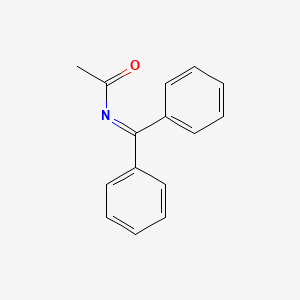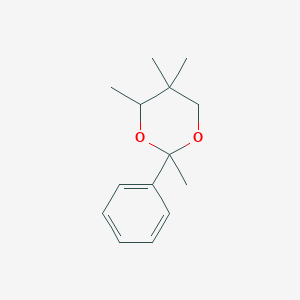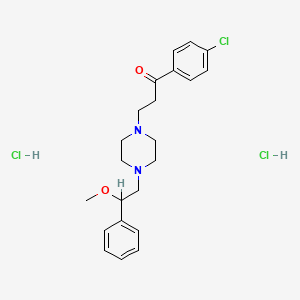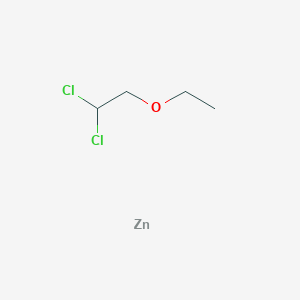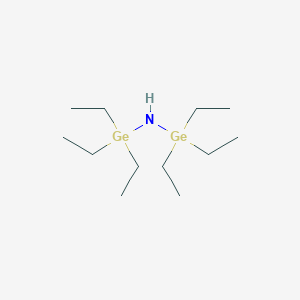![molecular formula C21H19N3O2 B14700299 2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine CAS No. 23612-74-0](/img/structure/B14700299.png)
2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolo[2,3-B]pyridine core substituted with two 4-methoxyphenyl groups, which contribute to its distinctive chemical behavior and potential utility in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. Industrial production would likely involve scaling up the Suzuki–Miyaura coupling reaction and ensuring the purity and yield of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
作用机制
The mechanism of action of 2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is hypothesized that the compound may interact with cellular proteins or enzymes, influencing biological processes such as cell signaling or metabolism. Molecular docking studies and biochemical assays would be necessary to elucidate the exact pathways and targets involved .
相似化合物的比较
Similar Compounds
4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline: This compound shares similar structural features and can be used in similar applications.
4,4′-(4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b4,5-b′]dithiophene-2,6-diyl)bis(N,N-bis(4-methoxyphenyl)aniline):
Uniqueness
2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine is unique due to its specific substitution pattern and the presence of the pyrrolo[2,3-B]pyridine core
属性
CAS 编号 |
23612-74-0 |
|---|---|
分子式 |
C21H19N3O2 |
分子量 |
345.4 g/mol |
IUPAC 名称 |
2,3-bis(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine |
InChI |
InChI=1S/C21H19N3O2/c1-25-15-7-3-13(4-8-15)19-17-11-12-18(22)23-21(17)24-20(19)14-5-9-16(26-2)10-6-14/h3-12H,1-2H3,(H3,22,23,24) |
InChI 键 |
JTUGTEOPSYZSPA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(NC3=C2C=CC(=N3)N)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




